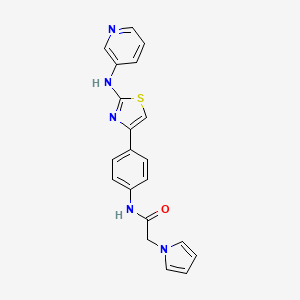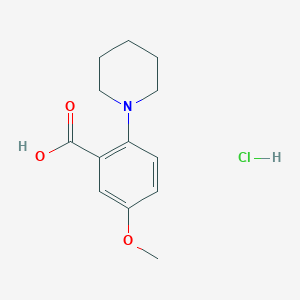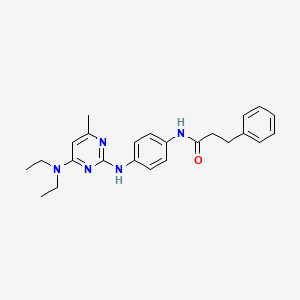![molecular formula C18H25FN2O2S B2843839 2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2380010-71-7](/img/structure/B2843839.png)
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a fluorophenoxy group and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method reported involves the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method is advantageous due to its moderate to good yields and excellent regioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with molecular targets in biological systems. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The diazepane ring can also play a role in stabilizing the compound and enhancing its binding affinity to targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective multitasking reagent properties.
Tris(4-(thiophen-2-yl)phenyl)amine: Used in high-contrast electrochromic devices.
Uniqueness
2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to its combination of a fluorophenoxy group and a diazepane ring, which provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-4-1-2-5-17(16)23-14-18(22)21-9-3-8-20(10-11-21)15-6-12-24-13-7-15/h1-2,4-5,15H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQXXFTFPQJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=CC=CC=C2F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

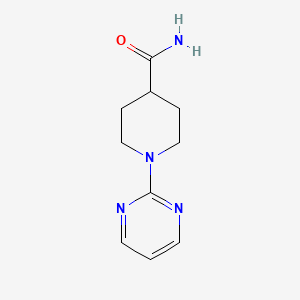
![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
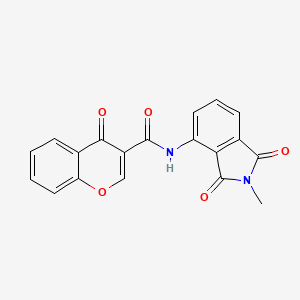
![3-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)
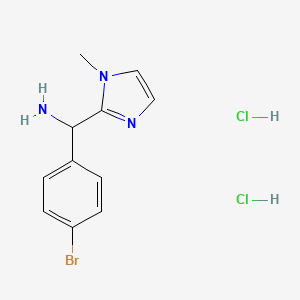
![N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2843770.png)
![tert-butyl N-{[4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)phenyl]methyl}carbamate](/img/structure/B2843771.png)
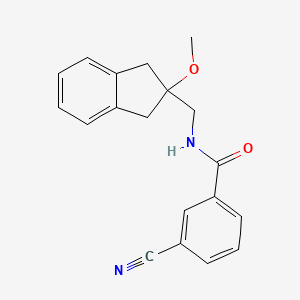
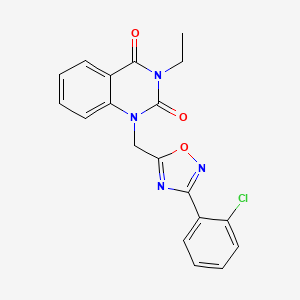
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
